molecular formula C16H14ClNO3 B12115353 Ethyl (2-benzoyl-4-chlorophenyl)carbamate CAS No. 69565-58-8

Ethyl (2-benzoyl-4-chlorophenyl)carbamate

Cat. No.: B12115353
CAS No.: 69565-58-8
M. Wt: 303.74 g/mol
InChI Key: IDWZJSVMZVUKLH-UHFFFAOYSA-N
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Description

Ethyl (2-benzoyl-4-chlorophenyl)carbamate is an organic compound with the molecular formula C16H14ClNO3 It is a derivative of carbamate, featuring a benzoyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-benzoyl-4-chlorophenyl)carbamate typically involves the reaction of 2-benzoyl-4-chloroaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-benzoyl-4-chlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-benzoyl-4-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2-benzoyl-4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzoyl and chlorophenyl groups contribute to the compound’s affinity for the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-benzoyl-4-chlorophenyl)carbamate is unique due to its specific combination of benzoyl and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

69565-58-8

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

ethyl N-(2-benzoyl-4-chlorophenyl)carbamate

InChI

InChI=1S/C16H14ClNO3/c1-2-21-16(20)18-14-9-8-12(17)10-13(14)15(19)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,20)

InChI Key

IDWZJSVMZVUKLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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